An In-Depth Technical Guide to Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate
An In-Depth Technical Guide to Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate
This document provides a comprehensive technical overview of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's chemical properties, synthesis, reactivity, and potential applications, grounding all claims in established scientific principles.
Section 1: Core Chemical Identity and Physicochemical Properties
Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a substituted piperidine derivative featuring three key functional groups: a tertiary amine integrated within the piperidine ring, an ethyl ester at the 3-position, and an N-alkyl substituent with a terminal alkene (a pent-4-enyl group). This unique combination of functionalities makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The piperidine scaffold itself is a well-established pharmacophore found in numerous approved drugs.[1][2]
1.1. Molecular Structure and Identifiers
The structural arrangement allows for diverse chemical manipulations, which will be explored in Section 3.
Caption: Chemical structure of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1092460-44-0 | [3] |
| Molecular Formula | C13H23NO2 | [3] |
| Molar Mass | 225.33 g/mol | [3] |
| Synonyms | Ethyl 1-(pent-4-en-1-yl)piperidine-3-carboxylate, 3-Piperidinecarboxylic acid, 1-(4-penten-1-yl)-, ethyl ester |[3] |
1.2. Physicochemical Properties
Experimental physicochemical data for this specific compound is not extensively published. The following table presents values for structurally related piperidine carboxylates to provide an informed estimation. The primary differences will arise from the increased molecular weight and hydrophobicity of the N-pentenyl group compared to an N-H or N-methyl analog.
Table 2: Comparative Physicochemical Data of Related Piperidine Esters
| Property | (S)-Ethyl piperidine-3-carboxylate | Ethyl piperidine-4-carboxylate | Ethyl 4-oxo-1-piperidinecarboxylate |
|---|---|---|---|
| CAS Number | 37675-18-6 | 1126-09-6 | 29976-53-2 |
| Form | Liquid | Liquid | Liquid |
| Density | 1.043 g/mL at 25 °C | ~1.012 g/mL at 25 °C (lit.) | 1.135 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.471 | n20/D 1.460 (lit.) | n20/D 1.475 (lit.) |
| Boiling Point | Not available | 477.20 K (Predicted) | Not available |
| Flash Point | 76.7 °C | Not available | 87 °C |
| Source | |[4] | |
Section 2: Synthesis and Spectroscopic Characterization
The synthesis of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is readily achievable through standard organic chemistry transformations. The most direct approach involves the N-alkylation of a piperidine precursor.
2.1. Proposed Synthetic Protocol: N-Alkylation
This procedure is based on well-established methods for the N-alkylation of secondary amines, such as the synthesis of Ethyl 1-methyl-4-piperidinecarboxylate.[5] The key principle is the nucleophilic attack of the piperidine nitrogen onto an alkyl halide. The presence of a non-nucleophilic base is critical to neutralize the HBr byproduct, driving the reaction to completion.
Caption: A standard workflow for N-alkylation synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl piperidine-3-carboxylate (1.0 eq.).
-
Solvent and Base Addition: Dissolve the starting material in a suitable aprotic polar solvent such as acetonitrile (MeCN). Add anhydrous potassium carbonate (K₂CO₃, ~2.0 eq.) as a base.
-
Alkylation: Add 5-bromopent-1-ene (1.1 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final product.
2.2. Predicted Spectroscopic Profile
While experimental spectra are not publicly available, a predictive analysis based on the structure and data from similar compounds[6][7] provides a reliable characterization framework.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Justification |
|---|---|---|---|
| Ethyl (-OCH₂ CH₃) | ~4.1 (q) | ~60 | Adjacent to ester oxygen, deshielded. |
| Ethyl (-OCH₂CH₃ ) | ~1.2 (t) | ~14 | Standard alkyl region. |
| Ester C=O | - | ~173 | Typical chemical shift for an ester carbonyl. |
| Pentenyl (=CH₂ ) | ~5.0 (m) | ~114 | Terminal alkene protons. |
| Pentenyl (-CH =) | ~5.8 (m) | ~138 | Internal alkene proton, deshielded. |
| Piperidine Protons | 1.5 - 3.1 (m) | 25 - 55 | Complex overlapping multiplets characteristic of the ring. |
| N-Alkyl Protons | 2.0 - 2.5 (m) | 22 - 58 | Protons on the N-pentenyl chain, adjacent to nitrogen and C=C bond. |
Expected Infrared (IR) Spectroscopy Bands:
-
~1730 cm⁻¹: Strong C=O stretch from the ethyl ester.
-
~1640 cm⁻¹: Medium C=C stretch from the terminal alkene.
-
~1180 cm⁻¹: Strong C-O stretch from the ester.
-
~2950 cm⁻¹: C-H stretches from the alkyl portions.
Section 3: Chemical Reactivity and Applications in Drug Discovery
The utility of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate as a research tool stems from the distinct reactivity of its three functional domains. This allows for selective modification and its incorporation into diverse molecular scaffolds. Piperidine derivatives are foundational in synthesizing inhibitors for targets like DPP-4 and JAK2.
Caption: Functional domains dictating the molecule's reactivity.
3.1. The Tertiary Amine (Site A) The piperidine nitrogen is basic and can be protonated to form hydrochloride or other salts. This is often leveraged in pharmaceutical development to improve the solubility and stability of a compound.[8]
3.2. The Ethyl Ester (Site B) The ester is a versatile handle for derivatization.
-
Hydrolysis: It can be easily hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to the corresponding carboxylic acid.[9] This acid can then be coupled with various amines to generate amide libraries using standard coupling reagents like EDCI or HATU.
-
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
3.3. The Terminal Alkene (Site C) The pentenyl group's terminal double bond is a powerful tool for late-stage functionalization, enabling a wide array of transformations:
-
Hydrogenation: The double bond can be selectively reduced to an alkane, yielding the corresponding N-pentyl derivative.
-
Cross-Coupling Reactions: It can participate in reactions like Heck, Suzuki, or Sonogashira coupling to append aryl or other functional groups.
-
Metathesis: The terminal alkene is an ideal substrate for olefin metathesis reactions.
-
Oxidation: It can be oxidized to an epoxide or diol, introducing new stereocenters and functional groups for further interaction with biological targets.
This trifecta of reactivity makes the molecule an excellent starting point for generating compound libraries aimed at discovering new drugs for neurological disorders, pain management, and inflammatory diseases.[1]
Section 4: Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate. Therefore, a conservative approach to handling is required, based on data from analogous piperidine compounds. Piperidine itself is a flammable, toxic, and corrosive substance.[10] Related esters are known to cause serious eye and skin irritation.[11]
4.1. Hazard Assessment (Inferred)
-
Flammability: Likely a combustible liquid. Keep away from heat, sparks, and open flames.[5][10]
-
Toxicity/Irritation: Assumed to be harmful if swallowed or inhaled and to cause skin and severe eye irritation/damage.[11][12]
Table 4: Recommended Handling and Storage Procedures
| Aspect | Recommendation | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent contact with eyes and skin, which may cause severe irritation or damage.[13] |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of potentially harmful vapors.[12] |
| Handling | Avoid breathing vapors. Wash hands thoroughly after handling. Use spark-proof tools and bond/ground containers during transfer. | To prevent respiratory irritation and accidental ignition.[5][12] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions.[11] |
| First Aid (General) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Seek medical attention if irritation or other symptoms persist. | Standard procedure for exposure to irritant chemicals.[11][12] |
Conclusion
Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value lies not just in the established biological relevance of its piperidine core, but in the orthogonal reactivity of its ester and alkene functionalities. These features provide researchers with a flexible and powerful platform for the efficient synthesis of novel and complex molecules in the pursuit of next-generation therapeutics. Proper handling in accordance with safety guidelines for related compounds is essential for its safe and effective use in the laboratory.
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